N,N-diethyl-4-[(E)-(2,4,7-trinitro-9H-fluoren-9-ylidene)methyl]aniline
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Overview
Description
N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE is a complex organic compound known for its unique structure and properties. It contains a fluorenone core substituted with nitro groups and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE typically involves the following steps:
Nitration of Fluorenone: Fluorenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 7 positions, forming 2,4,7-trinitrofluorenone.
Formation of the Ylidene Intermediate: The trinitrofluorenone is then reacted with a suitable aldehyde to form the ylidene intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the fluorenone core play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitrofluorenone: Shares the same fluorenone core with nitro substitutions but lacks the diethylamino group.
N,N-Diethyl-4-aminobenzaldehyde: Contains the diethylamino group but lacks the fluorenone core and nitro groups.
Uniqueness
N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE is unique due to the combination of the fluorenone core, nitro groups, and diethylamino group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N4O6 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-(2,4,7-trinitrofluoren-9-ylidene)methyl]aniline |
InChI |
InChI=1S/C24H20N4O6/c1-3-25(4-2)16-7-5-15(6-8-16)11-20-21-12-17(26(29)30)9-10-19(21)24-22(20)13-18(27(31)32)14-23(24)28(33)34/h5-14H,3-4H2,1-2H3/b20-11+ |
InChI Key |
ZWFSTKRECNJPAR-RGVLZGJSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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